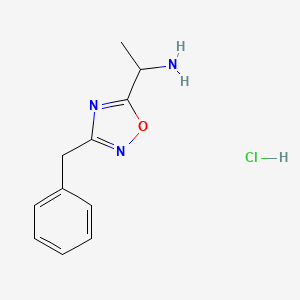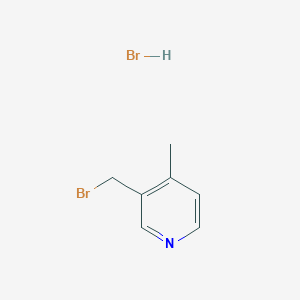
3-(Bromomethyl)-4-methylpyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-4-methylpyridine hydrobromide is a halogenated heterocyclic building block . It has a molecular formula of C6H6BrN·HBr and a molecular weight of 252.94 . It is commonly used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide has been reported in the literature. One method involves using 5-methylnicotinic acid as the starting material, resulting in an overall yield of 65.9% . Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)-4-methylpyridine hydrobromide consists of a pyridine ring with a bromomethyl group attached at the 3-position . The compound also includes a hydrobromide ion, which contributes to its overall molecular weight .Chemical Reactions Analysis
3-(Bromomethyl)-4-methylpyridine hydrobromide can participate in various chemical reactions. For instance, it can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It can also be used in the preparation of other complex organic compounds .Physical And Chemical Properties Analysis
3-(Bromomethyl)-4-methylpyridine hydrobromide is a solid at 20°C . It is white to almost white in color and appears as a powder or crystal . It is soluble in water .科学的研究の応用
Polymerization and Material Properties
- Polymerization Study : Monmoton, Lefebvre, and Fradet (2008) investigated the solution polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides, focusing on the reaction mechanism and the properties of the resulting poly(methylenepyridinium)s, such as solubility and thermal stability. They observed different reactivities between the compounds and proposed a mesomeric phenomenon explanation for this behavior (Monmoton, Lefebvre, & Fradet, 2008).
Synthesis and Chemical Reactions
- Efficient Synthesis : Guo, Lu, and Wang (2015) reported a simple and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine (Guo, Lu, & Wang, 2015).
- Bromoamination Reactions : Horning and Muchowski (1974) described the addition of bromine to various amines, resulting in the formation of bromomethylpyrrolidine hydrobromides, highlighting the reaction process and product characterization (Horning & Muchowski, 1974).
- Thermal Decomposition Studies : Ptaszyński (1994) studied the thermal decomposition of complex salts with hydrobromides of pyridine, including 3-methylpyridine, analyzing the decomposition products and thermal stability of the compounds (Ptaszyński, 1994).
- Aminomethylation Reactions : Smirnov, Kuz’min, and Kuznetsov (2005) explored the aminomethylation of various hydroxypyridines, including conversions to bromomethyl derivatives. They also synthesized isothioureidomethyl and benzimidazolylthiomethyl derivatives by heating bromomethyl-substituted derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).
Catalysis and Molecular Interaction Studies
- Palladium-Catalyzed Imine Hydrolysis : Ahmad et al. (2019) investigated the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde, leading to Schiff base hydrolysis. Theoretical calculations provided insights into the hydrolysis mechanism, demonstrating the role of pyridine nitrogen (Ahmad et al., 2019).
Other Relevant Studies
- Electrophoretic Separation : Wren (1991) focused on improving the separation of methylpyridines, including 3-methylpyridine, in capillary electrophoresis, highlighting the importance of pH and surfactants (Wren, 1991).
- Photochemical Reactions : Stenberg and Travecedo (1971) studied the photochemical reactions of hydroxymethylpyridines, including 3-(hydroxymethyl)pyridine, examining the formation of methylpyridines and dipyridylethanes (Stenberg & Travecedo, 1971).
Safety And Hazards
将来の方向性
While specific future directions for 3-(Bromomethyl)-4-methylpyridine hydrobromide are not mentioned in the available resources, its utility as a building block in organic synthesis suggests that it could be used in the development of new chemical reactions and the synthesis of novel organic compounds .
特性
IUPAC Name |
3-(bromomethyl)-4-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXISOGKOXZJDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856780 |
Source


|
| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-methylpyridine hydrobromide | |
CAS RN |
1384972-83-1 |
Source


|
| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

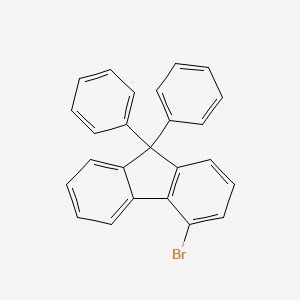
![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
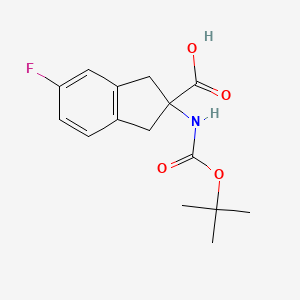
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
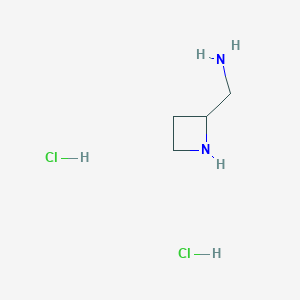
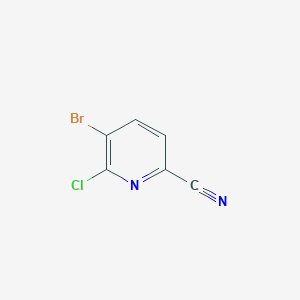
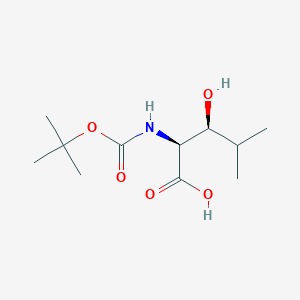

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)



![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)
